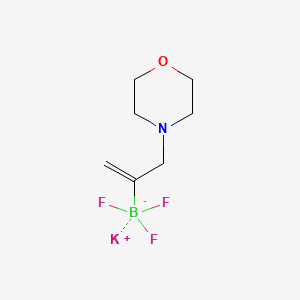

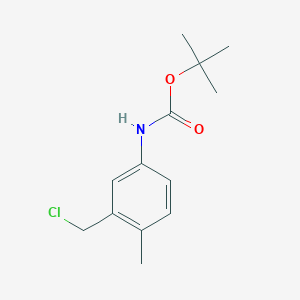

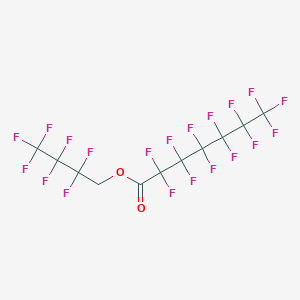

![molecular formula C12H19N3 B1489540 Méthyl({[1-(pyridin-4-yl)pipéridin-4-yl]méthyl})amine CAS No. 392330-25-5](/img/structure/B1489540.png)

Méthyl({[1-(pyridin-4-yl)pipéridin-4-yl]méthyl})amine

Vue d'ensemble

Description

“Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” is a complex organic compound. It contains a pyridine ring and two piperidine rings, which are interconnected . This compound is part of a larger family of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and their arrangement in the interlayer space of zirconium sulfophenylphosphonate was studied . The synthesis of these compounds often requires specialized techniques and careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of “Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” is likely to be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving “Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” are likely to be complex and varied. The presence of multiple functional groups provides numerous sites for potential reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” would depend on its precise molecular structure. Imidazole compounds are generally soluble in water and other polar solvents .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that the compound can form hydrogen bonds with other molecules, which could potentially influence its interaction with its targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been found to have good adme properties, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to have various biological activities, suggesting a range of potential effects .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for extended periods without degradation. However, one of the limitations of using Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the use of Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine in scientific research. One potential application is in the development of drugs that target GPCRs. Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine may also have potential as a tool for studying the function of GPCRs and their role in various physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine in the treatment of neurological and inflammatory diseases.

Conclusion:

In conclusion, Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and as a ligand for GPCRs. The compound has various biochemical and physiological effects and may have potential as a treatment for neurological and inflammatory diseases. While there are limitations to its use in lab experiments, the relatively simple synthesis method and potential applications make Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine an exciting area of research for the future.

Applications De Recherche Scientifique

Gestion du diabète

Les composés comportant des structures de pyridine ont été évalués pour leur potentiel à réduire les niveaux de glucose dans le sang, ce qui pourrait être bénéfique dans le traitement du diabète et des troubles associés .

Agents immunosuppresseurs

Des dérivés de la pyridine ont été synthétisés et étudiés pour leur activité immunosuppressive, ce qui pourrait conduire au développement de nouveaux médicaments immunosuppresseurs .

Traitement de la leucémie

Des dérivés de la pyridine, tels que l'imatinib, ont été utilisés comme agents thérapeutiques pour traiter la leucémie en inhibant les tyrosines kinases .

Intercalation moléculaire

Des molécules à base de pyridine ont été étudiées pour leur capacité à s'intercaler dans des structures stratifiées, ce qui pourrait avoir des implications en science des matériaux et dans les systèmes d'administration de médicaments .

Synthèse des dérivés de la pipéridine

Les structures de la pipéridine sont importantes en chimie médicinale, et les progrès récents dans leur synthèse pourraient conduire à la formation de divers dérivés ayant des applications thérapeutiques potentielles .

Recherche épigénétique

Les composés de pipéridin-4-yle ont été associés au complexe répresseur de Polycomb 2 (PRC2), qui joue un rôle dans le silence transcriptionnel et est lié à certaines malignités .

Propriétés

IUPAC Name |

N-methyl-1-(1-pyridin-4-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-13-10-11-4-8-15(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11,13H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGFKSMLJYKCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

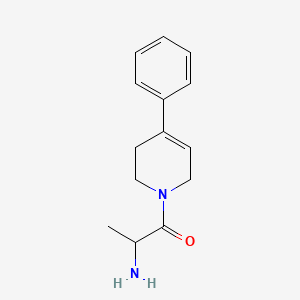

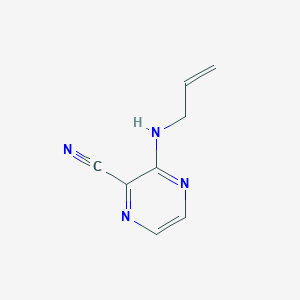

![2,3-Dimethyl-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1489462.png)

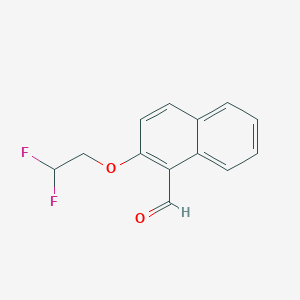

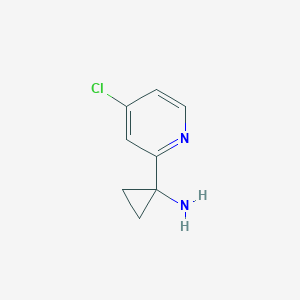

![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)

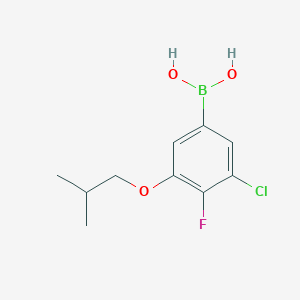

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)

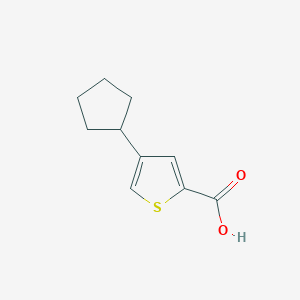

![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)